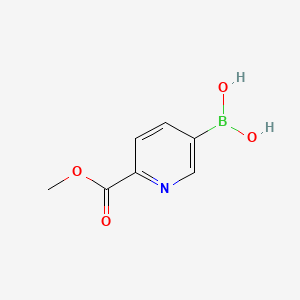

(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid

CAS No.: 1072945-86-8

Cat. No.: VC2810376

Molecular Formula: C7H8BNO4

Molecular Weight: 180.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1072945-86-8 |

|---|---|

| Molecular Formula | C7H8BNO4 |

| Molecular Weight | 180.96 g/mol |

| IUPAC Name | (6-methoxycarbonylpyridin-3-yl)boronic acid |

| Standard InChI | InChI=1S/C7H8BNO4/c1-13-7(10)6-3-2-5(4-9-6)8(11)12/h2-4,11-12H,1H3 |

| Standard InChI Key | OJRWQJNSMWIFMD-UHFFFAOYSA-N |

| SMILES | B(C1=CN=C(C=C1)C(=O)OC)(O)O |

| Canonical SMILES | B(C1=CN=C(C=C1)C(=O)OC)(O)O |

Introduction

(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid is an organoboron compound that has garnered significant attention in the field of organic synthesis and medicinal chemistry. This compound features a pyridine ring substituted with a methoxycarbonyl group at the 6-position and a boronic acid group at the 3-position. Its unique structure imparts specific reactivity and biological properties, making it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Synthesis Methods

The synthesis of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid typically involves the reaction of a suitable pyridine derivative with a boronic acid precursor. Common methods require careful control of reaction conditions, including temperature, solvent choice, and reaction time. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed for structural confirmation.

Applications in Organic Synthesis

This compound is primarily used in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds between aryl halides and boronic acids. Its unique structure enhances its reactivity profile, making it particularly valuable in organic synthesis and medicinal chemistry applications.

Biological Applications

Boronic acids, in general, have shown potential in medicinal chemistry due to their ability to form reversible covalent bonds with diols, which can inhibit enzymes such as serine β-lactamases. The specific biological activities of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid are under investigation, but compounds with similar structures have demonstrated antitumor properties and enzyme inhibition capabilities.

Comparison with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| (6-Methoxy-5-(methoxycarbonyl)pyridin-3-yl)boronic acid | Methoxy and methoxycarbonyl groups on the pyridine ring | Enhanced reactivity in Suzuki-Miyaura coupling reactions |

| 5-Fluoro-6-(methoxycarbonyl)pyridine-3-boronic acid | Fluorine at the 5-position | Increased metabolic stability and bioavailability |

| Pyridin-3-ylboronic acid | Simple pyridine ring with boronic acid group | Primarily used in pharmaceutical synthesis |

Research Findings and Future Directions

Research on (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid highlights its potential in both organic synthesis and medicinal chemistry. Its ability to participate in Suzuki-Miyaura coupling reactions makes it a valuable tool for synthesizing complex organic molecules. Additionally, its biological properties suggest potential applications in drug development, particularly as enzyme inhibitors. Future studies should focus on exploring its specific biological activities and optimizing its synthesis methods to enhance its utility in various fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume